molecular formula C13H9ClO3 B1312909 Benzoic acid, 5-chloro-2-phenoxy- CAS No. 69199-63-9

Benzoic acid, 5-chloro-2-phenoxy-

Cat. No.: B1312909
CAS No.: 69199-63-9
M. Wt: 248.66 g/mol
InChI Key: PEVYICBKWQEJNR-UHFFFAOYSA-N
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Description

Benzoic acid, 5-chloro-2-phenoxy- is an organic compound that belongs to the class of benzoic acids and derivatives It is characterized by the presence of a phenoxy group and a chlorine atom attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-chloro-2-phenoxy- typically involves the reaction of 5-chloro-2-phenol with a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where 5-chloro-2-phenol reacts with a benzoic acid derivative in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of benzoic acid, 5-chloro-2-phenoxy- often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: Benzoic acid, 5-chloro-2-phenoxy- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the chlorine or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide, sulfuric acid, or halogenating agents are commonly employed.

Major Products Formed:

Scientific Research Applications

Benzoic acid, 5-chloro-2-phenoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are often explored for their potential as intermediates in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals. .

Mechanism of Action

The mechanism of action of benzoic acid, 5-chloro-2-phenoxy- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, such as acetyl-CoA carboxylase (ACCase). This inhibition disrupts essential metabolic pathways, leading to the compound’s biological effects. The phenoxy group and chlorine atom play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Benzoic acid, 5-chloro-2-phenoxy- can be compared with other phenoxy and benzoic acid derivatives:

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different biological activities.

    4-Chloro-2-methylphenoxyacetic acid (MCPA): Another herbicide with comparable chemical properties but distinct applications.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture, it shares the phenoxyacetic acid core but has additional chlorine atoms.

The uniqueness of benzoic acid, 5-chloro-2-phenoxy- lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-phenoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVYICBKWQEJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470512
Record name Benzoic acid, 5-chloro-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69199-63-9
Record name Benzoic acid, 5-chloro-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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